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For Researchers, Scientists, and Drug Development Professionals

Dabso (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) has emerged as a versatile and user-
friendly reagent in organic synthesis, serving as a solid, bench-stable surrogate for gaseous
sulfur dioxide.[1][2][3] Its application in palladium-catalyzed cross-coupling reactions has
enabled the efficient synthesis of a wide array of sulfur-containing molecules, which are
prevalent in pharmaceuticals and agrochemicals.[1][4] This document provides detailed
application notes and protocols for key palladium-catalyzed reactions utilizing Dabso.

Palladium-Catalyzed Three-Component Diaryl
Sulfone Synthesis

This method facilitates the convergent synthesis of diaryl, heteroaryl, and alkenyl sulfones from
an organolithium species, an aryl (or related) halide/triflate, and Dabso.[5][6] The reaction
proceeds via the in-situ formation of a lithium sulfinate, which then undergoes a palladium-
catalyzed cross-coupling.

General Reaction Scheme:
Ar-Li + DABSO + Ar'-X --[Pd catalyst, Ligand]--> Ar-SOz-Ar'
Experimental Protocol: Synthesis of 4-Methoxyphenyl Phenyl Sulfone[5]

Materials:
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e Anisole

e n-Butyllithium (n-BuLi)

» Dabso

» lodobenzene

o [Pdz(dba)s] (tris(dibenzylideneacetone)dipalladium(0))

e 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (XantPhos)
e Cesium carbonate (Cs2COs)

e Anhydrous 1,4-dioxane

e Anhydrous Tetrahydrofuran (THF)

Procedure:

o Preparation of the Organolithium Reagent: To a solution of anisole (1.1 mmol) in anhydrous
THF (5 mL) at 0 °C under an inert atmosphere, add n-BuLi (1.1 mmol, 2.5 M in hexanes)
dropwise. Stir the mixture at 0 °C for 1 hour.

o Formation of the Lithium Sulfinate: In a separate flask, suspend Dabso (0.75 mmol) in
anhydrous THF (5 mL) and cool to -40 °C. To this suspension, add the freshly prepared
solution of 4-methoxyphenyllithium dropwise. Allow the reaction to warm to room
temperature and stir for 1 hour.

e Cross-Coupling Reaction: To the crude lithium 4-methoxyphenylsulfinate suspension, add
[Pdz(dba)s] (0.025 mmol, 5 mol% Pd), XantPhos (0.05 mmol, 10 mol%), Cs2COs (1.5 mmol),
and iodobenzene (1.0 mmol). Add anhydrous 1,4-dioxane (5 mL) and heat the mixture at 85
°C for 16 hours.

o Work-up and Purification: After cooling to room temperature, quench the reaction with
saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x
20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b10857602?utm_src=pdf-body
https://www.benchchem.com/product/b10857602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to afford the desired sulfone.

Table 1: Scope of the Palladium-Catalyzed Three-Component Sulfone Synthesis[5]

Organolithium

Aryl Halide/Triflate Product Yield (%)
Precursor
Bis(4-methoxyphenyl
Anisole 4-lodoanisole ( ypheny) 85
sulfone
) ) 3-Methoxyphenyl 2-
Thiophene 3-Bromoanisole ) 62
thienyl sulfone
4-Cyanophenyl phenyl
Benzene 4-Bromobenzonitrile yanophenytpneny 78
sulfone
o L 1-Methyl-1H-imidazol-
1-Methyl-1H-imidazole  2-Bromopyridine ) 55
2-yl 2-pyridy! sulfone
Furan Vinyl triflate 2-Furyl styryl sulfone 71

Logical Workflow for Three-Component Sulfone Synthesis
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Starting Materials ’

Aryl Lithium (Ar-Li) Dabso (SO2 source) Aryl Halide (Ar-X)

Reaction Stg
Y

Step 1: In-situ formation of

Lithium Arylsulfinate (Ar-SO2Li)

Catalytic System
Pd Catalyst (e.g., [Pd2(dba)3]) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3)

Intermediate

Step 2: Palladium-catalyzed
Cross-Coupling

oo B )

Final Product:
Diaryl Sulfone (Ar-SO2-Ar')

Click to download full resolution via product page

Caption: Workflow for Palladium-Catalyzed Three-Component Sulfone Synthesis.

Palladium-Catalyzed Synthesis of N-
Aminosulfonamides

This protocol describes a three-component reaction between an aryl iodide, Dabso, and a N,N-
dialkylhydrazine to produce N-aminosulfonamides, which are important motifs in medicinal
chemistry.[1]
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General Reaction Scheme:
Ar-1 + DABSO + R2N-NH:2 --[Pd catalyst, Ligand]--> Ar-SO2-NR:z
Experimental Protocol: Synthesis of N-(4-methoxyphenylsulfonyl)-N,N-dimethylhydrazine[1]

Materials:

4-lodoanisole

o Dabso

e N,N-Dimethylhydrazine

o Palladium(ll) acetate (Pd(OAC)2)
 Tri-tert-butylphosphonium tetrafluoroborate (P(t-Bu)s-HBFa)
e Sodium carbonate (Na2CO3)

e Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

e Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 4-iodoanisole
(2.0 mmol), Dabso (0.6 mmol), Pd(OAc)z (0.02 mmol, 2 mol%), P(t-Bu)s-HBFa4 (0.04 mmol, 4
mol%), and NazCOs (2.0 mmol).

o Addition of Reagents: Add anhydrous DMSO (5 mL) followed by N,N-dimethylhydrazine (1.5
mmol).

¢ Reaction Conditions: Seal the tube and heat the mixture at 100 °C for 18 hours.

o Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with
brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by
flash column chromatography to yield the N-aminosulfonamide product.
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Table 2: Scope of the Palladium-Catalyzed N-Aminosulfonamide Synthesis[1]

N,N- .
Aryl lodide . . Product Yield (%)
Dialkylhydrazine
N-(4-
N,N- acetylphenylsulfonyl)-
4-lodoacetophenone ) ] yipneny Y 85
Dimethylhydrazine N,N-

dimethylhydrazine

NN N,N-dimethyl-N'-
3-lodopyridine ’_ ridin-3- 72
by Dimethylhydrazine Py )
ylsulfonyl)hydrazine

) ) 4-(Naphthalen-1-
1-lodonaphthalene N-Aminomorpholine ] 78
ylsulfonyl)morpholine

) ) N,N-diethyl-N'-(p-
4-lodotoluene N,N-Diethylhydrazine ) 81
tolylsulfonyl)hydrazine

Palladium(ll)-Catalyzed Synthesis of Sulfinates from
Boronic Acids

A redox-neutral, phosphine-free method for the synthesis of aryl, heteroaryl, and alkenyl
sulfinates from the corresponding boronic acids and Dabso.[7][8] These sulfinate intermediates
can be used in one-pot, two-step procedures to generate sulfones and sulfonamides.

General Reaction Scheme:

Ar-B(OH)z + DABSO --[Pd(OAc):z]--> Ar-SO:zH --[Electrophile]--> Product
Experimental Protocol: One-Pot Synthesis of Benzyl Phenyl Sulfone[8]
Materials:

e Phenylboronic acid

e Dabso
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Palladium(ll) acetate (Pd(OAc)2)

Benzyl bromide

1,4-Dioxane

Methanol (MeOH)
Procedure:

» Sulfinate Formation: In a sealed tube, dissolve phenylboronic acid (1.0 mmol) in a mixture of
1,4-dioxane (4 mL) and MeOH (1 mL). Add Dabso (0.5 mmol) and Pd(OAc)z (0.05 mmol, 5
mol%).

e Reaction Conditions: Heat the mixture at 60 °C for 30 minutes.

« In-situ Alkylation: After cooling to room temperature, add benzyl bromide (1.2 mmol) to the
reaction mixture.

¢ Final Reaction: Reseal the tube and heat at 80 °C for 12 hours.

o Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over MgSOas, and concentrate. Purify the
crude product by column chromatography.

Table 3: Scope of Sulfonyl-Containing Products via Sulfinate Intermediates from Boronic
Acids[8]
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Boronic Acid Electrophile Product Yield (%)
4-Tolylboronic acid Methyl iodide Methyl p-tolyl sulfone 92
4- 4-(4-
) N-Chlorosuccinimide,

Chlorophenylboronic ) Chlorophenylsulfonyl) 75

) then Morpholine )
acid morpholine
2-Naphthylboronic Ethyl 2-(naphthalen-2-

) Ethyl bromoacetate 88
acid ylsulfonyl)acetate
(E)-Styrylboronic acid Allyl bromide Allyl (E)-styryl sulfone 81

Central Role of the Sulfinate Intermediate
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(Pd-coupling)

Electrophilic + Electrophilic
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(Ar-SO2-R) (Ar-SO2-NR2) (Ar-SO2-F)

Click to download full resolution via product page
Caption: The central role of the in-situ generated sulfinate intermediate.

These protocols and data highlight the significant utility of Dabso in palladium-catalyzed cross-
coupling reactions, providing accessible and efficient routes to valuable sulfur-containing
compounds for the pharmaceutical and materials science industries. The mild reaction
conditions and broad substrate scope make these methods highly attractive for modern
synthetic chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

